3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium is a chemical compound primarily known as thiamine or vitamin B1. It plays a crucial role in carbohydrate metabolism and is essential for maintaining normal nerve function. This compound is classified under the category of thiazolium salts, which are characterized by the presence of a thiazole ring in their structure.
Thiamine can be synthesized through various chemical methods, including condensation reactions involving specific precursors such as acetamidine hydrochloride and α-dimethoxy-β-methoxypropionitrile. It is also obtained from natural sources, primarily in foods such as whole grains, legumes, and nuts.
The synthesis of 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium typically involves multiple steps:
The industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently.
The molecular structure of 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium features a thiazole ring fused with a pyrimidine moiety.
| Property | Value |
|---|---|
| Molecular Weight | 281.36 g/mol |
| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium |
| InChI | InChI=1S/C12H16N4O2S/c1... |
| InChI Key | VXCONGLPCAPYEU-UHFFFAOYSA-O |
| Canonical SMILES | CC1=C(SC(=[N+]1CC2=CN=C(N=C2N)C)O)CCO |
The compound can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium involves its interaction with enzymes and receptors in biological systems. It acts as a cofactor in enzymatic reactions crucial for carbohydrate metabolism, facilitating the conversion of substrates into products. The specific molecular targets include enzymes involved in energy production pathways .
The compound is typically presented as a white crystalline powder that is highly soluble in water but insoluble in organic solvents like ether and benzene.
Key properties include:
| Property | Value |
|---|---|
| Melting Point | 248–250 °C (decomposition) |
| Solubility | Very soluble in water |
| Taste | Bitter |
| Odor | Weak rice bran-like smell |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium has significant applications in various fields:
This compound's multifaceted roles underscore its importance in both biological systems and industrial applications.
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: